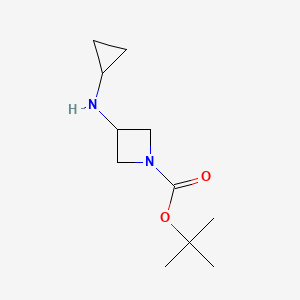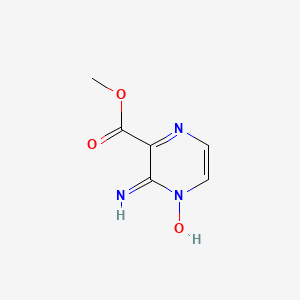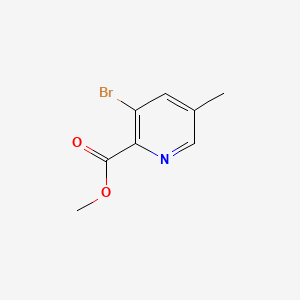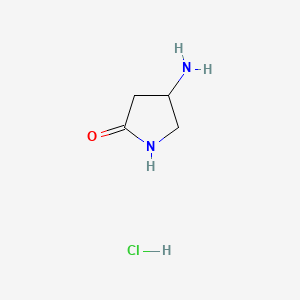
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is a chemical compound with the CAS Number: 1365272-31-6 . It has a molecular weight of 275.1 and its IUPAC name is 5-bromo-6,7-difluoro-1-isopropyl-1H-benzimidazole .
Molecular Structure Analysis
The InChI code for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is 1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Halogen Lability in Benzimidazoles
The bromine atom in benzimidazole derivatives, including compounds like 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, shows notable stability. This stability influences the chemical reactivity and potential modifications of the benzimidazole nucleus in the design of pharmaceuticals and materials. Research by Andreichikov and Simonov (1970) has explored the lability of halogen atoms in substituted benzimidazoles, providing insights into the reactivity and potential chemical transformations of these compounds (Andreichikov & Simonov, 1970).
Antimicrobial and Anti-tubercular Activity
The synthesis and evaluation of benzimidazole derivatives, including those with bromo and fluoro substitutions, have shown significant antimicrobial and anti-tubercular activity. Shingalapur, Hosamani, and Keri (2009) reported on a series of novel benzimidazoles demonstrating effective MIC (microg/ml) against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).
Antiviral Evaluation
Research into benzimidazole derivatives, including 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, has extended to antiviral applications. Zou, Drach, and Townsend (1997) studied the synthesis and antiviral evaluation of dihalo-benzimidazoles, revealing activities against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although noting a close relationship between antiviral activity and cytotoxicity (Zou, Drach, & Townsend, 1997).
Water Oxidation Catalysis
The role of benzimidazole derivatives in catalysis, particularly in water oxidation, underscores their versatility. Wang et al. (2012) explored the use of ruthenium complexes with benzimidazole ligands for water oxidation catalysis, demonstrating tunable activity based on the ligand environment. This research highlights the potential of benzimidazole derivatives in renewable energy technologies (Wang et al., 2012).
Prodrug Development
Benzimidazole derivatives have been investigated for their potential as prodrug systems. Parveen et al. (1999) reported on a nitroimidazole derivative that, upon biomimetic reduction, released an active drug, demonstrating the utility of such compounds in targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Eigenschaften
IUPAC Name |
5-bromo-6,7-difluoro-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIKBBBFXJLADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C(=C21)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742889 |
Source


|
| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole | |
CAS RN |
1365272-31-6 |
Source


|
| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
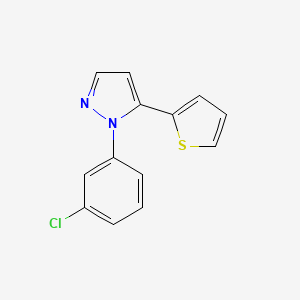
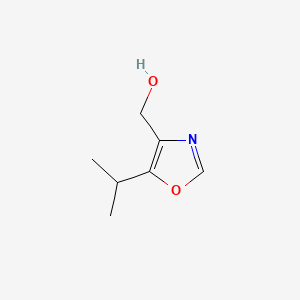
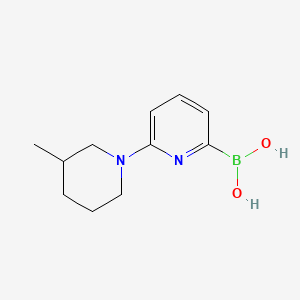
![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)
